
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H19BrClN3O5 and a molecular weight of 544.793 g/mol . This compound is known for its unique structure, which includes a bromine atom, a chlorobenzoyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The process typically starts with the preparation of the 2-chlorobenzoyl hydrazide, which is then reacted with 4-bromo-2-nitrobenzaldehyde under specific conditions to form the intermediate compound. This intermediate is further reacted with 4-methoxybenzoic acid in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the reaction progress and confirm the product’s identity .
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-(((3-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-BR-2-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769150-09-6 |
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Molecular Formula |
C24H19BrClN3O5 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H19BrClN3O5/c1-33-18-9-6-15(7-10-18)24(32)34-21-11-8-17(25)12-16(21)13-28-29-22(30)14-27-23(31)19-4-2-3-5-20(19)26/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+ |
InChI Key |
YXBBHMSCIFIBJT-XODNFHPESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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